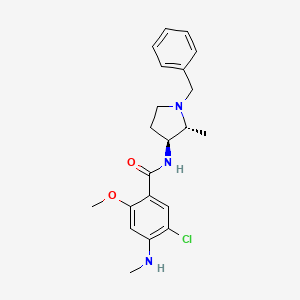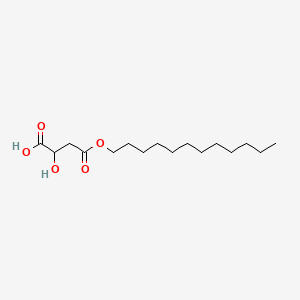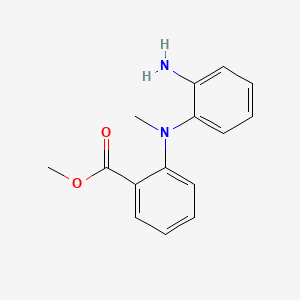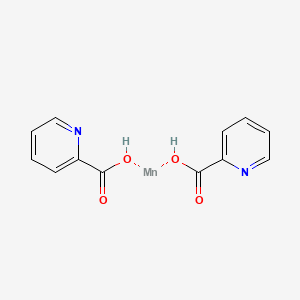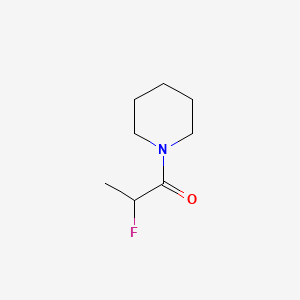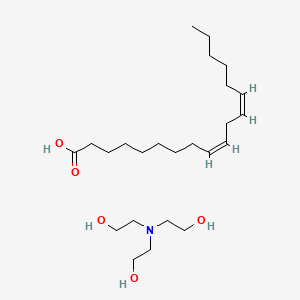
Triethanolamine linoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine linoleate is a chemical compound formed by the reaction of triethanolamine and linoleic acid. Triethanolamine is a tertiary amine and triol, while linoleic acid is an unsaturated omega-6 fatty acid. This compound is commonly used in various industrial and cosmetic applications due to its surfactant and emulsifying properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethanolamine linoleate is synthesized by esterification of triethanolamine with linoleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to promote ester formation. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where triethanolamine and linoleic acid are mixed in a specific molar ratio. The mixture is then heated to a temperature of around 150-200°C, and a catalyst is added to accelerate the reaction. The reaction mixture is continuously stirred to ensure uniformity, and the progress of the reaction is monitored using analytical techniques such as gas chromatography. Once the reaction is complete, the product is purified through distillation or other separation methods to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Triethanolamine linoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and acid.
Substitution: The hydroxyl groups of triethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols and acids.
Substitution: Alkylated triethanolamine derivatives
Wissenschaftliche Forschungsanwendungen
Triethanolamine linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants
Wirkmechanismus
The mechanism of action of triethanolamine linoleate involves its ability to act as a surfactant, reducing the surface tension between different phases in a mixture. This property allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The linoleate moiety can also interact with cell membranes, potentially affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Triethanolamine Oleate: Similar in structure but derived from oleic acid instead of linoleic acid.
Diethanolamine Linoleate: Contains two ethanolamine groups instead of three.
Monoethanolamine Linoleate: Contains one ethanolamine group.
Uniqueness: Triethanolamine linoleate is unique due to its combination of triethanolamine and linoleic acid, which imparts specific surfactant and emulsifying properties. The presence of three hydroxyl groups in triethanolamine allows for multiple interactions with other molecules, enhancing its functionality in various applications .
Eigenschaften
CAS-Nummer |
67674-19-5 |
|---|---|
Molekularformel |
C24H47NO5 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b7-6-,10-9-; |
InChI-Schlüssel |
WXXOHSFUHUTFKS-NBTZWHCOSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
65150-85-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



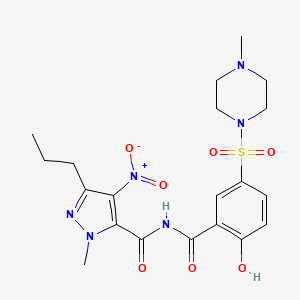
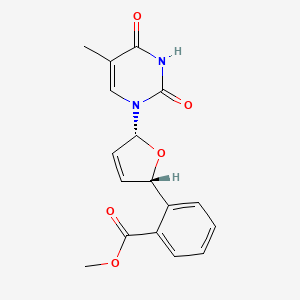
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
